2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-
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Overview
Description
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is an organic compound belonging to the class of benzoxadiazoles. These compounds contain a benzene ring fused to an oxadiazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . This compound is known for its fluorescent properties and is often used as a sensitive fluorescent probe in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- typically involves the reaction of 4-fluoro-2-nitroaniline with sulfuric acid, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for detecting thiols in various chemical reactions.
Biology: Employed in the detection of biological thiols and disulfides in tissues and cells.
Medicine: Utilized in the measurement of homocysteine and other thiol-containing compounds in plasma and serum.
Industry: Applied in high-performance liquid chromatography (HPLC) for the analysis of biological samples.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- involves its interaction with thiol groups. The compound reacts with sulfhydryl groups to form highly fluorescent products. This reaction is pH-dependent, with higher fluorescence intensities observed at pH levels between 2 and 12 . The molecular targets include thiol-containing compounds, and the pathways involve the formation of fluorescent adducts .
Comparison with Similar Compounds
- 4-Fluoro-7-sulfobenzofurazan ammonium salt
- 7-Fluorobenz-2,1,3-oxadiazole-4-sulfonic acid ammonium salt
- Ammonium 7-fluorobenzofurazan-4-sulfonate
Uniqueness: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is unique due to its specific fluorescent properties and its ability to react with thiol groups to form highly fluorescent compounds. This makes it particularly useful in applications requiring sensitive detection of thiols .
Properties
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHVBQRYTWNRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276252 |
Source
|
Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91575-54-1 |
Source
|
Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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